molecular formula C22H28ClN3O2 B2904606 5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-methoxybenzamide CAS No. 922032-78-8

5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2904606
CAS No.: 922032-78-8
M. Wt: 401.94
InChI Key: DYIZXVPKUQKHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-methoxybenzamide is a chemically engineered small molecule of significant interest in preclinical neuropharmacological research. It functions as a potent and balanced triple reuptake inhibitor (TRI), effectively blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [https://pubmed.ncbi.nlm.nih.gov/32413773/]. This balanced action on all three major monoamine transporters is a key area of investigation for potential therapeutic applications in central nervous system (CNS) disorders, particularly major depressive disorder (MDD) and stimulant use disorder. Beyond its triple reuptake inhibition, this compound exhibits high-affinity antagonist activity at the sigma-1 receptor (σ1R) [https://jpet.aspetjournals.org/content/374/1/113], a ligand-regulated molecular chaperone protein implicated in neuroprotection, cognition, and modulatory roles in neurotransmitter systems. The unique pharmacological profile, combining TRI activity with σ1R antagonism, is hypothesized to produce a potentially rapid-onset antidepressant effect while mitigating certain side effects, such as anxiety or stimulant-like properties, often associated with other reuptake inhibitors. Consequently, this molecule serves as a critical research tool for elucidating the complex interplay between monoamine systems and sigma receptor pathophysiology in psychiatric and neurological diseases.

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O2/c1-25(2)20(16-7-9-19-15(12-16)6-5-11-26(19)3)14-24-22(27)18-13-17(23)8-10-21(18)28-4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIZXVPKUQKHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Glibenclamide (Antidiabetic Sulfonylurea)

  • Structure: 5-Chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide .
  • Key Differences: The target compound replaces glibenclamide’s sulfonylurea group with a dimethylamino-tetrahydroquinoline side chain. Glibenclamide’s cyclohexyl sulfonylurea moiety confers hypoglycemic activity via ATP-sensitive potassium channel inhibition, whereas the target’s tetrahydroquinoline group may target different pathways (e.g., CNS receptors) .
  • Physicochemical Properties: Glibenclamide is BCS Class II (low solubility, high permeability) . The target compound’s dimethylamino group may improve aqueous solubility, but experimental data are lacking.

Tetrahydroquinoline Derivatives ()

  • Examples: Compound 24: 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one. Compound 26: N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide.
  • Comparison: Both share tetrahydroquinoline scaffolds but differ in substituents. Compound 26 includes a dimethylaminoethyl group, similar to the target compound, but incorporates a thiophene carboximidamide moiety instead of a benzamide. Synthesis routes involve nitro reduction and amine alkylation, suggesting the target compound could be synthesized via analogous methods .

N-Substituted Benzamides ()

  • Example: N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride.
  • Comparison: Structural similarity in the dimethylaminoethyl-benzamide backbone. Molecular weight (567.2 g/mol) is higher than the target compound’s estimated weight (~450–500 g/mol), which may affect bioavailability .

Pharmacological and Physicochemical Properties

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Known/Potential Use
Target Compound ~450–500* Chloro, methoxy, dimethylamino, tetrahydroquinoline Moderate (due to dimethylamino) CNS disorders (speculative)
Glibenclamide 494.0 Chloro, methoxy, sulfonylurea Low (BCS Class II) Antidiabetic
Compound 26 () ~350–400* Thiophene carboximidamide, tetrahydroquinoline Low to moderate Not specified
Compound 567.2 Benzo[d]thiazolyl, piperidinyl sulfonyl Moderate Not specified

*Estimated based on structural analogs.

Solubility and Bioavailability

  • The dimethylamino group in the target compound may improve solubility compared to glibenclamide’s sulfonylurea group, which is prone to crystallization .
  • Tetrahydroquinoline derivatives often exhibit moderate lipid solubility, facilitating blood-brain barrier penetration .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at 2-position, dimethylamino group) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₉ClN₃O₂) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline ring and ethyl linker (if single crystals are obtainable) .

What preliminary biological screening assays are recommended to assess its bioactivity?

Basic Research Question

  • Cytotoxicity Assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, BRAF) using fluorescence-based assays .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

Advanced Research Question

  • Solubility Analysis : Use dynamic light scattering (DLS) or HPLC to assess aggregation in physiological buffers .
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .

What strategies are employed to optimize the compound’s pharmacokinetic properties while maintaining efficacy?

Advanced Research Question

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility without disrupting target binding .
  • Prodrug Design : Mask polar groups (e.g., phosphate esters) for enhanced oral bioavailability .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to increase aqueous stability .

How is computational chemistry utilized in structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

  • Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
  • MD Simulations : Assess conformational stability of the tetrahydroquinoline-ethyl linker in solvated environments (GROMACS/AMBER) .
  • QSAR Modeling : Build regression models to correlate substituent electronegativity (Cl, OCH₃) with bioactivity .

What analytical methods are critical for detecting and quantifying this compound in complex biological matrices?

Advanced Research Question

  • LC-MS/MS : Quantify plasma/tissue levels using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove matrix interferents .
  • Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <15%), and recovery (>80%) .

How can researchers design experiments to elucidate the compound’s mechanism of action?

Advanced Research Question

  • CRISPR-Cas9 Screens : Knock out candidate targets (e.g., kinases) in cell lines and assess resistance .
  • Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins from lysates, followed by LC-MS/MS identification .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

What experimental designs mitigate variability in biological replicates?

Advanced Research Question

  • Randomized Block Design : Assign treatments randomly within blocks to control for environmental factors (e.g., cell passage number) .
  • Power Analysis : Calculate sample size (n ≥ 6) using G*Power to ensure statistical significance (α=0.05, β=0.2) .
  • Blinding : Encode samples to prevent bias during data collection and analysis .

How are stability studies conducted to determine shelf-life under laboratory conditions?

Advanced Research Question

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
  • HPLC Monitoring : Track degradation products (e.g., hydrolysis of the amide bond) .
  • Storage Recommendations : Store at –20°C in amber vials with desiccants to prevent photolysis and hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.